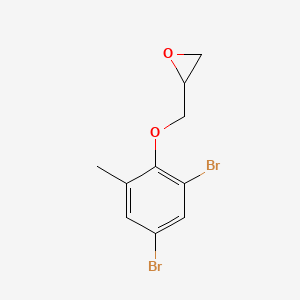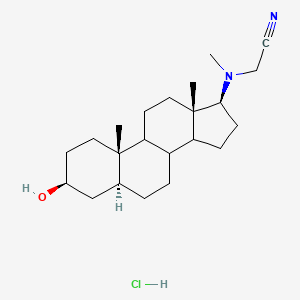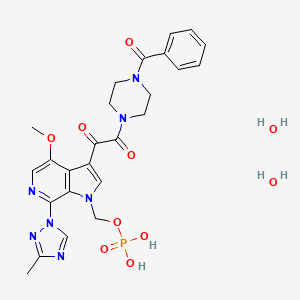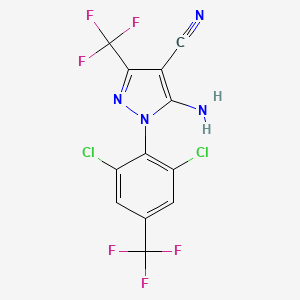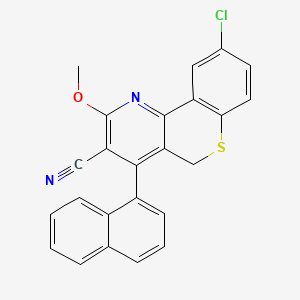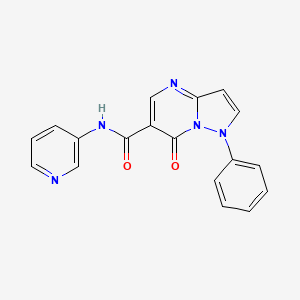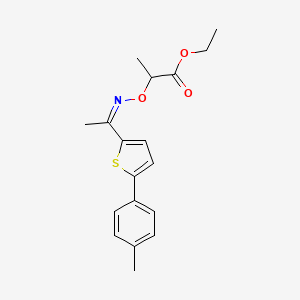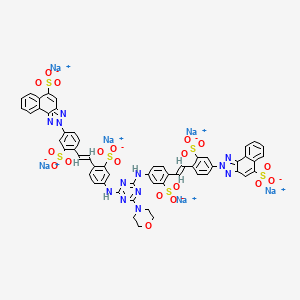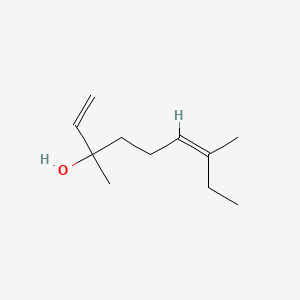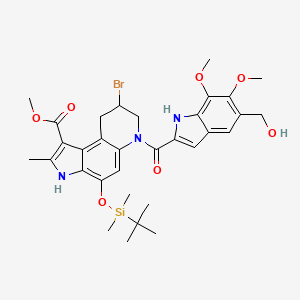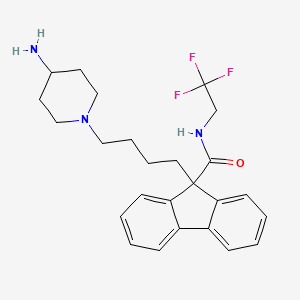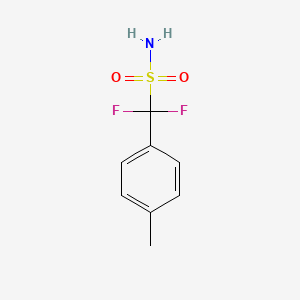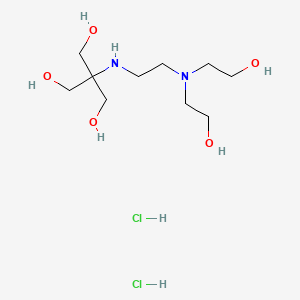
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride is a complex organic compound. It is characterized by the presence of multiple hydroxyl groups and amine functionalities, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 1,3-propanediol and various amine derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Polar solvents like water or alcohols to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques like distillation, crystallization, or chromatography to obtain a pure product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amine groups to form secondary or tertiary amines.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
類似化合物との比較
Similar Compounds
1,3-Propanediol: A simpler analog with fewer functional groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups.
Bis(2-hydroxyethyl)amine: A related compound with similar functional groups.
Uniqueness
The uniqueness of 1,3-Propanediol, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-2-(hydroxymethyl)-, dihydrochloride lies in its combination of multiple hydroxyl and amine groups, providing a versatile platform for various chemical reactions and applications.
特性
CAS番号 |
13782-63-3 |
|---|---|
分子式 |
C10H26Cl2N2O5 |
分子量 |
325.23 g/mol |
IUPAC名 |
2-[2-[bis(2-hydroxyethyl)amino]ethylamino]-2-(hydroxymethyl)propane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C10H24N2O5.2ClH/c13-5-3-12(4-6-14)2-1-11-10(7-15,8-16)9-17;;/h11,13-17H,1-9H2;2*1H |
InChIキー |
JTHHYTRCFDZOKZ-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCO)CCO)NC(CO)(CO)CO.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



